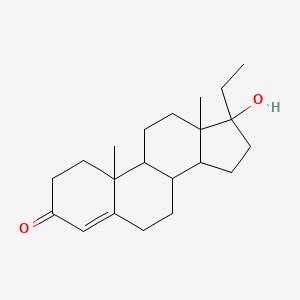

17-Hydroxypregn-4-en-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

17-ethyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h13,16-18,23H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPGANCDNDLUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathway of 17-Hydroxypregn-4-en-3-one in the Adrenal Glands: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the synthesis pathway of 17-hydroxypregn-4-en-3-one, commonly known as 17-hydroxyprogesterone (17-OHP), within the adrenal glands. 17-OHP is a critical endogenous steroid intermediate in the biosynthesis of glucocorticoids and sex steroids. Its production is primarily localized in the zona fasciculata of the adrenal cortex. The synthesis of 17-OHP from the precursor pregnenolone occurs via two convergent routes, the Δ⁴ and Δ⁵ pathways, which are catalyzed by the sequential actions of two key enzymes: Cytochrome P450 17A1 (CYP17A1) and 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). The entire process is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) serving as the principal secretagogue. ACTH initiates a signaling cascade mediated by cyclic AMP (cAMP) and Protein Kinase A (PKA), which chronically upregulates the transcription of steroidogenic enzyme genes and acutely promotes substrate availability. This document details the enzymatic reactions, regulatory signaling, quantitative aspects of the pathway, and key experimental methodologies relevant to researchers, scientists, and drug development professionals.

Introduction

The adrenal cortex is a vital endocrine organ responsible for the synthesis of three major classes of steroid hormones: mineralocorticoids, glucocorticoids, and androgens. These hormones are synthesized from a common cholesterol precursor through a series of enzymatic reactions localized in specific zones of the cortex. The zona fasciculata is the primary site for the synthesis of glucocorticoids, with cortisol being the most significant product in humans.

A pivotal intermediate in the glucocorticoid and androgen synthesis pathways is 17-hydroxyprogesterone (17-OHP).[1] It is produced from progesterone by the enzyme 17-alpha hydroxylase and serves as the direct precursor to 11-deoxycortisol in the cortisol synthesis pathway.[1][2] Dysregulation in the 17-OHP synthesis pathway, often due to genetic deficiencies in key enzymes like 21-hydroxylase, leads to congenital adrenal hyperplasia (CAH), a condition characterized by impaired cortisol production and shunting of precursors towards the androgen synthesis pathway.[1][3] Understanding the precise mechanisms of 17-OHP synthesis and its regulation is therefore fundamental for diagnosing and treating adrenal disorders and for the development of targeted therapeutics.

The Core Synthesis Pathway of 17-Hydroxyprogesterone

The biosynthesis of all steroid hormones begins with cholesterol. The rate-limiting step for steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[4] Inside the mitochondria, the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) converts cholesterol to pregnenolone, the common precursor for all subsequent steroid hormones.[2] From pregnenolone, two primary pathways converge to produce 17-OHP in the endoplasmic reticulum of zona fasciculata cells.

-

The Δ⁵ Pathway: Pregnenolone is first hydroxylated at the 17α-position by CYP17A1 to form 17-hydroxypregnenolone. Subsequently, HSD3B2 catalyzes the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the B ring (Δ⁵) to the A ring (Δ⁴), converting 17-hydroxypregnenolone into 17-OHP.[5][6]

-

The Δ⁴ Pathway: Pregnenolone is first converted to progesterone by HSD3B2. Progesterone is then hydroxylated by CYP17A1 at the 17α-position to yield 17-OHP.[2][7]

Both pathways are active, though the conversion of 17-hydroxypregnenolone to dehydroepiandrosterone (DHEA) via the 17,20-lyase activity of CYP17A1 represents a significant branch point leading towards androgen synthesis.[2]

Key Steroidogenic Enzymes

The synthesis of 17-OHP is dependent on the coordinated action of two key enzymes located in the endoplasmic reticulum.

-

Cytochrome P450 17A1 (CYP17A1): This enzyme, encoded by the CYP17A1 gene, is a member of the cytochrome P450 superfamily. It is a bifunctional enzyme possessing both 17α-hydroxylase and 17,20-lyase activities.[8] Its 17α-hydroxylase activity is essential for producing glucocorticoids by converting pregnenolone and progesterone into their 17α-hydroxylated forms.[2][9] This activity is required for both the Δ⁴ and Δ⁵ pathways leading to 17-OHP. CYP17A1 is expressed in the zona fasciculata and reticularis but is absent from the zona glomerulosa.[2][8]

-

3β-Hydroxysteroid Dehydrogenase Type 2 (HSD3B2): Encoded by the HSD3B2 gene, this enzyme catalyzes the crucial oxidation and isomerization of Δ⁵-3β-hydroxysteroids into the Δ⁴-ketosteroid configuration.[6][10] This conversion is irreversible and necessary for the formation of progesterone, 17-OHP, mineralocorticoids, and androgens.[5] The HSD3B2 isoform is the predominant form expressed in the adrenal glands and gonads.[10][11]

| Enzyme | Gene | Cellular Location | Substrate(s) for 17-OHP Pathway | Product(s) in 17-OHP Pathway |

| CYP17A1 | CYP17A1 | Endoplasmic Reticulum | Pregnenolone, Progesterone | 17-Hydroxypregnenolone, 17-Hydroxyprogesterone |

| HSD3B2 | HSD3B2 | Endoplasmic Reticulum, Mitochondria | Pregnenolone, 17-Hydroxypregnenolone | Progesterone, 17-Hydroxyprogesterone |

Regulation of 17-OHP Synthesis

The synthesis of glucocorticoids, including the intermediate 17-OHP, is primarily driven by the peptide hormone ACTH , which is released from the anterior pituitary gland.[12][13]

ACTH initiates its action by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortical cells.[13] MC2R is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP).[4][14] cAMP then activates Protein Kinase A (PKA), the primary mediator of ACTH's effects.[14]

The PKA signaling cascade has two temporal effects:

-

Acute Response (minutes): PKA phosphorylates proteins that increase the mobilization of cholesterol and its transport to the inner mitochondrial membrane, a process mediated by the StAR protein.[4][15] This rapidly increases the available substrate for steroidogenesis.

-

Chronic Response (hours to days): PKA phosphorylates and activates a suite of transcription factors, including Steroidogenic Factor 1 (SF-1) and cAMP response element-binding protein (CREB).[14] These factors bind to the promoter regions of genes encoding steroidogenic enzymes, such as CYP11A1, CYP17A1, and HSD3B2, leading to increased gene transcription and higher levels of these crucial enzymes.[15][16]

Quantitative Analysis of the Pathway

Quantifying the activity and expression of steroidogenic enzymes is crucial for understanding adrenal physiology and pathology. While kinetic data can vary based on experimental conditions (e.g., purified enzyme vs. cell homogenate), published values provide a benchmark for enzymatic efficiency.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source / Comments |

| Human HSD3B2 | Dehydroepiandrosterone (DHEA) | 0.3 | ~3.0 - 4.6 | Kinetic analysis of human adrenal microsomes.[17] |

| Human HSD3B2 | Pregnenolone | 0.4 | ~2.9 - 4.6 | Kinetic analysis of human adrenal microsomes.[17] |

| Human HSD3B2 | 17-Hydroxypregnenolone | 0.3 | ~2.9 - 4.6 | Kinetic analysis of human adrenal microsomes.[17] |

| Human HSD3B2 | DHEA (Purified Enzyme) | 47 | 82 | Data from purified enzyme, may differ from microsomal assays.[10] |

| Rat CYP17A1 | Progesterone | 0.5 - 5.0 (substrate range) | Not specified | Kinetic analysis performed in transfected HEK293 cells.[18] |

Note: Comprehensive kinetic data for human adrenal CYP17A1 is limited in publicly accessible literature; values are often derived from heterologous expression systems or animal models.

Experimental Methodologies

Studying the 17-OHP synthesis pathway involves a variety of biochemical and molecular biology techniques. A key experiment is the in vitro measurement of steroidogenic enzyme activity using cell fractions.

Protocol: In Vitro Assay of HSD3B2 Activity in Adrenal Microsomes

This protocol describes a method to quantify the conversion of a Δ⁵ substrate (e.g., pregnenolone) to a Δ⁴ product (progesterone) by HSD3B2 in isolated adrenal microsomes. The principle relies on incubating the enzyme source with a radiolabeled substrate and separating the product from the substrate using thin-layer chromatography (TLC).

1. Preparation of Adrenal Microsomes: a. Homogenize fresh or frozen adrenal tissue in ice-cold homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. d. Discard the supernatant. The resulting pellet contains the microsomal fraction. Resuspend the pellet in a known volume of storage buffer (e.g., homogenization buffer with 20% glycerol) and determine protein concentration using a Bradford or BCA assay.

2. Enzyme Reaction: a. In a glass test tube, prepare a reaction mixture containing:

- 50 mM Potassium Phosphate Buffer (pH 7.4)

- 1 mM NAD⁺ (cofactor for HSD3B2)

- Adrenal microsomes (e.g., 50-100 µg of protein) b. Pre-incubate the mixture for 5 minutes at 37°C. c. Initiate the reaction by adding the substrate. For example, add [³H]-Pregnenolone to a final concentration of 1 µM (specific activity ~50,000 cpm/nmol). d. Incubate for a defined period (e.g., 10-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of the reaction.

3. Extraction and Analysis: a. Stop the reaction by adding 2 mL of a cold organic solvent (e.g., ethyl acetate or dichloromethane). Vortex vigorously to extract the steroids. b. Centrifuge briefly to separate the phases and transfer the organic (top) layer to a new tube. c. Evaporate the solvent to dryness under a stream of nitrogen gas. d. Resuspend the dried steroid extract in a small volume (e.g., 50 µL) of solvent. e. Spot the entire sample onto a silica gel TLC plate, alongside non-radiolabeled standards for pregnenolone and progesterone. f. Develop the TLC plate in an appropriate solvent system (e.g., chloroform:ethyl acetate, 4:1 v/v) to separate the substrate from the product. g. Visualize the standards using iodine vapor or UV light to identify the positions of pregnenolone and progesterone. h. Scrape the silica corresponding to the substrate and product spots into separate scintillation vials. i. Add scintillation fluid and quantify the radioactivity in each vial using a liquid scintillation counter.

4. Calculation of Activity: a. Calculate the percentage conversion of substrate to product. b. Convert this percentage to the amount of product formed (nmol) based on the initial amount of substrate added. c. Express enzyme activity as nmol of product formed per minute per mg of microsomal protein.

Conclusion

The synthesis of 17-hydroxyprogesterone is a cornerstone of adrenal steroidogenesis, positioned at a critical juncture that dictates the flux of precursors towards either glucocorticoid or sex steroid production. The pathway is elegantly controlled by the interplay of two key enzymes, CYP17A1 and HSD3B2, and is under the master regulation of ACTH through the cAMP/PKA signaling cascade. A thorough understanding of this pathway, from its molecular components and regulatory networks to the quantitative and methodological aspects of its study, is indispensable for advancing research in endocrinology and for the rational design of therapeutic agents targeting adrenal-related pathologies.

References

- 1. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]

- 2. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical perspectives in congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endocrine System Glossary: Adrenal Cortex Hormone Biosynthesis | ditki medical & biological sciences [ditki.com]

- 8. CYP17A1 - Wikipedia [en.wikipedia.org]

- 9. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Human 3β-Hydroxysteroid Dehydrogenase Types 1 and 2: Gene Sequence Variation and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. search.library.ucla.edu [search.library.ucla.edu]

- 16. Steroidogenic enzymes: structure, function, and role in regulation of steroid hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of 17α-Hydroxyprogesterone on the Progesterone Receptor

Authored for Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

This document provides an in-depth technical overview of the mechanism of action of 17α-hydroxyprogesterone (17-OHP), an endogenous steroid hormone, on the nuclear progesterone receptor (PR). While structurally related to progesterone, 17-OHP exhibits significantly weaker activity. This guide synthesizes current research on its binding affinity, receptor activation, and downstream signaling pathways. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.

Introduction

17α-Hydroxyprogesterone (17α-OHP), chemically known as 17-Hydroxypregn-4-ene-3-one, is an endogenous C21 steroid hormone.[1] It serves as a crucial intermediate in the biosynthesis of other vital steroids, including glucocorticoids (like cortisol) and sex hormones (androgens and estrogens).[1][2] While progesterone is the primary endogenous ligand for the progesterone receptor (PR), 17-OHP also interacts with this receptor, albeit with substantially lower potency.[1][2] Understanding the nuanced mechanism of this interaction is critical for research in reproductive health, endocrinology, and the development of progestin-based therapeutics. This guide delineates the molecular interactions and cellular consequences of 17-OHP binding to the progesterone receptor.

Core Mechanism of Action on the Progesterone Receptor

The primary mechanism of action of 17-OHP is as a weak agonist of the progesterone receptor.[1][2] Its biological effects are mediated, at least in part, through the classical genomic signaling pathway initiated by steroid binding to a nuclear receptor.[3]

The established steps are as follows:

-

Ligand Binding: 17-OHP, being lipophilic, diffuses across the cell membrane and binds to the Ligand Binding Domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs) and promoting receptor dimerization.

-

Nuclear Translocation: The activated hormone-receptor complex translocates into the nucleus.[3]

-

DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[3]

-

Gene Transcription: The bound complex recruits co-activators and other components of the transcriptional machinery to initiate or enhance the transcription of progesterone-responsive genes, leading to a cellular response.[3]

Despite following this pathway, the efficacy of 17-OHP in eliciting a response is markedly inferior to that of progesterone. Studies have demonstrated that both its binding affinity and its capacity to activate gene expression are significantly lower.[4]

Quantitative Data: Receptor Binding and Functional Activity

The progestational activity of 17-OHP is quantitatively weak when compared directly to progesterone. The following table summarizes the key comparative metrics. For context, data for the synthetic derivative 17α-hydroxyprogesterone caproate (17-OHPC) is also included, highlighting the significant impact of the caproate ester modification.

| Compound | Receptor Target | Parameter | Value (Relative to Progesterone) | Reference |

| 17α-Hydroxyprogesterone (17-OHP) | PR-A and PR-B | Binding Affinity | ~1% | [4] |

| 17α-Hydroxyprogesterone (17-OHP) | Progesterone-Responsive Genes | Gene Expression Activation | ~0.12% | [4] |

| 17α-Hydroxyprogesterone Caproate (17-OHPC) | rhPR-A, rhPR-B | Relative Binding Affinity | 26-30% | [3][5] |

Downstream Signaling Pathways and Cellular Effects

Classical Genomic Signaling Pathway

The canonical pathway involves the direct regulation of gene expression following receptor activation. This process is fundamental to the physiological effects of progestins on endometrial and mammary gland tissue.

Caption: Classical genomic signaling pathway for 17-OHP.

Metabolic Reprogramming via PR-B in Breast Cancer Cells

Recent research has uncovered a role for 17-OHP in modulating cellular metabolism through the progesterone receptor B (PR-B) isoform. In breast cancer cell lines (MCF7 and T47D), 17-OHP/PR-B signaling was shown to decrease glycolysis and ATP production.[6] This action suggests an induction of a 'truncated' TCA cycle and alterations in lipid metabolism, indicating that 17-OHP can perturb the metabolic reprogramming characteristic of cancer cells.[6]

Caption: Logical relationship of 17-OHP/PR-B metabolic effects.

Non-Classical Signaling via GPR126

A novel, non-classical mechanism has been identified where both progesterone and 17-OHP can activate the adhesion G protein-coupled receptor GPR126.[7] This interaction triggers downstream Gi signaling pathways, representing a mode of action that is independent of the nuclear progesterone receptor and initiates rapid, membrane-mediated cellular events.[7]

Experimental Protocols

Competitive Radioligand Binding Assay for Progesterone Receptor

This protocol is adapted from methodologies used to determine the relative binding affinity of progestins to progesterone receptors.[3][5]

Objective: To determine the concentration of 17-OHP required to displace 50% of a radiolabeled progestin from the progesterone receptor, thereby calculating its relative binding affinity (RBA).

Materials:

-

Cytosol preparation containing recombinant human PR-A or PR-B.

-

Radiolabeled steroid (e.g., [³H]-progesterone).

-

Unlabeled progesterone (for standard curve).

-

Test compound: 17-OHP.

-

Assay Buffer (e.g., Tris-EDTA buffer).

-

Dextran-coated charcoal suspension.

-

Scintillation fluid and liquid scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of unlabeled progesterone (standard) and 17-OHP (test compound).

-

Incubation: In assay tubes, combine the PR-containing cytosol, a fixed concentration of [³H]-progesterone, and varying concentrations of either the standard or test compound. Include tubes for total binding (no competitor) and non-specific binding (large excess of unlabeled progesterone).

-

Equilibrium: Incubate the mixture overnight at 4°C to allow the binding reaction to reach equilibrium.[3]

-

Separation: Add cold dextran-coated charcoal to each tube to adsorb unbound steroids.[3]

-

Centrifugation: Centrifuge the tubes at 2,100 x g for 15 minutes at 4°C to pellet the charcoal with the adsorbed unbound steroids.[3]

-

Counting: Carefully transfer the supernatant, containing the bound radioligand-receptor complexes, to scintillation vials. Add scintillation fluid.

-

Data Analysis: Measure the radioactivity in a liquid scintillation counter. Plot the percentage of bound radioligand against the log concentration of the competitor. Calculate the EC50 values (concentration causing 50% inhibition of binding) using a 4-parameter logistic curve fit.[3] The RBA is calculated as (EC50 of Progesterone / EC50 of 17-OHP) x 100.

Caption: Experimental workflow for a competitive binding assay.

Reporter Gene Assay for Transcriptional Activation

Objective: To quantify the ability of 17-OHP to activate gene transcription via the progesterone receptor.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., T47D or Ishikawa cells, which endogenously express PR) or a PR-negative cell line co-transfected with a PR expression vector.[3]

-

Transfection: Transfect the cells with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple PREs. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected to normalize for transfection efficiency.

-

Treatment: Treat the transfected cells with varying concentrations of 17-OHP, progesterone (positive control), and a vehicle control for 24-48 hours.

-

Cell Lysis: Lyse the cells and collect the lysate.

-

Luminescence Measurement: Measure the activity of both the reporter (e.g., firefly luciferase) and the normalization control (e.g., Renilla luciferase) using a luminometer.

-

Data Analysis: Normalize the reporter gene activity to the control. Plot the normalized activity against the log concentration of the compound to generate a dose-response curve and determine the EC50 for transcriptional activation.

Conclusion

17-Hydroxypregn-4-en-3-one is a weak agonist of the progesterone receptor, with significantly lower binding affinity and transcriptional activity compared to progesterone. Its mechanism of action primarily follows the classical nuclear receptor signaling pathway. However, emerging evidence points to additional roles in modulating cellular metabolism via PR-B and potential non-classical signaling through membrane receptors like GPR126. The quantitative data and experimental protocols provided herein serve as a foundational resource for professionals engaged in endocrinology research and the development of novel steroid-based therapeutics.

References

- 1. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journalononcology.org [journalononcology.org]

- 7. Progesterone activates GPR126 to promote breast cancer development via the Gi pathway. | Sigma-Aldrich [merckmillipore.com]

17-alpha-Hydroxyprogesterone: A Comprehensive Technical Guide on its Discovery, History, and Scientific Core

Introduction

17-alpha-Hydroxyprogesterone (17-OHP) is a pivotal endogenous steroid hormone, serving as a critical intermediate in the biosynthesis of glucocorticoids, mineralocorticoids, and sex steroids.[1] Its discovery and the subsequent elucidation of its physiological and pathophysiological roles have been instrumental in advancing our understanding of steroidogenesis and in the diagnosis and management of several endocrine disorders. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles related to 17-OHP, tailored for researchers, scientists, and drug development professionals.

Discovery and Early History

The discovery of 17-OHP is intrinsically linked to the broader exploration of adrenal cortex hormones in the mid-20th century. While a single definitive moment of discovery is not clearly documented, the work of pioneering steroid chemists like Tadeus Reichstein was crucial in isolating and identifying numerous steroids from adrenal extracts.[2][3] Through systematic fractionation and chemical characterization of these extracts, a series of structurally related C21 steroids were identified. 17-OHP emerged from this intensive period of research as a key intermediate in the steroidogenic pathway.

Early research focused on its chemical synthesis, with several methods being developed over time.[4][5] These synthetic routes were vital for producing sufficient quantities of the hormone for further biological investigation. The initial biological activity of 17-OHP was found to be weakly progestogenic. However, its central role in the adrenal cortex as a precursor to cortisol was soon recognized, paving the way for its clinical significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 17-OHP is essential for its extraction, purification, and analysis.

| Property | Value |

| Chemical Formula | C₂₁H₃₀O₃ |

| Molar Mass | 330.46 g/mol |

| Melting Point | 219-220 °C |

| Water Solubility | 0.0065 mg/mL |

| logP | 3.17 |

Biosynthesis and Metabolism: The Steroidogenesis Pathway

17-OHP is a central node in the complex network of enzymatic reactions that constitute steroidogenesis. Its formation and subsequent conversion are critical for the production of essential steroid hormones. The primary site of 17-OHP production is the adrenal glands, with some synthesis also occurring in the gonads.[6]

The biosynthesis of 17-OHP begins with cholesterol, which is converted to pregnenolone. Pregnenolone can then be converted to progesterone. The enzyme 17α-hydroxylase (CYP17A1) then hydroxylates progesterone at the 17-alpha position to form 17-OHP.[1][7]

Once formed, 17-OHP stands at a crucial metabolic crossroads. It is the primary substrate for the enzyme 21-hydroxylase (CYP21A2), which converts it to 11-deoxycortisol, a direct precursor to cortisol.[8] A deficiency in 21-hydroxylase activity leads to the accumulation of 17-OHP, a hallmark of Congenital Adrenal Hyperplasia (CAH).[9]

Alternatively, 17-OHP can be converted to androstenedione by the 17,20-lyase activity of CYP17A1, thereby entering the androgen biosynthesis pathway.[10]

Steroidogenesis Pathway Highlighting 17-OHP

Enzyme Kinetics

The efficiency of the enzymes that metabolize 17-OHP is crucial for maintaining hormonal balance. Kinetic studies have provided valuable insights into their function.

| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) |

| CYP17A1 (17α-hydroxylase) | Progesterone | ~0.5-2.0 | ~4.7 |

| CYP21A2 | 17-OHP | ~1-5 | Varies with mutation |

Note: Kinetic parameters can vary depending on the experimental conditions and the specific enzyme variant.

Clinical Significance

The measurement of 17-OHP levels is a cornerstone in the diagnosis and management of several endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH).

Congenital Adrenal Hyperplasia (CAH)

CAH is a group of autosomal recessive disorders characterized by impaired cortisol synthesis due to deficiencies in one of the enzymes involved in steroidogenesis.[9] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency.[11] In this condition, the conversion of 17-OHP to 11-deoxycortisol is blocked, leading to a massive accumulation of 17-OHP in the blood. This excess 17-OHP is shunted into the androgen synthesis pathway, resulting in virilization in females and other signs of androgen excess.

Newborn screening programs worldwide routinely measure 17-OHP levels in dried blood spots to detect classic CAH.[12][13] Elevated levels trigger further diagnostic workup, including a second-tier test and often an ACTH stimulation test.

Diagnostic Workflow for Congenital Adrenal Hyperplasia

Prevention of Preterm Birth

The synthetic ester of 17-OHP, 17-alpha-hydroxyprogesterone caproate (17-OHPC), has been a subject of extensive research and debate for its potential role in preventing recurrent preterm birth. A landmark study by Meis et al. in 2003 suggested that weekly injections of 17-OHPC significantly reduced the rate of recurrent preterm birth in high-risk women. However, a subsequent larger trial, the PROLONG study, did not confirm this benefit. This has led to ongoing controversy and a re-evaluation of its clinical use for this indication.

Measurement of 17-alpha-Hydroxyprogesterone

The accurate quantification of 17-OHP in biological fluids is crucial for its clinical application. The methodologies for its measurement have evolved significantly over the decades, moving towards greater specificity and sensitivity.

Radioimmunoassay (RIA)

For many years, radioimmunoassay was the primary method for measuring 17-OHP.[14][15]

Experimental Protocol: Radioimmunoassay (RIA) for 17-OHP

-

Antibody Production: Polyclonal or monoclonal antibodies against 17-OHP are raised in animals by immunization with a 17-OHP-protein conjugate.

-

Sample Preparation: Serum or plasma samples are typically extracted with an organic solvent (e.g., diethyl ether) to remove interfering substances.

-

Assay Procedure:

-

A known amount of radiolabeled 17-OHP (e.g., with ³H or ¹²⁵I) is mixed with the patient sample (containing unlabeled 17-OHP) and a limited amount of the specific antibody.

-

The labeled and unlabeled 17-OHP compete for binding to the antibody.

-

The mixture is incubated to reach equilibrium.

-

-

Separation of Bound and Free Fractions: The antibody-bound 17-OHP is separated from the free (unbound) 17-OHP. Common methods include precipitation with a second antibody or adsorption of the free fraction with charcoal.

-

Detection: The radioactivity of the bound fraction is measured using a gamma or scintillation counter.

-

Quantification: A standard curve is generated using known concentrations of unlabeled 17-OHP. The concentration of 17-OHP in the patient sample is determined by comparing its radioactivity to the standard curve.

Quantitative Data: RIA Performance

| Parameter | Typical Value |

| Intra-assay Coefficient of Variation (CV) | < 10% |

| Inter-assay CV | < 15% |

| Sensitivity | ~0.1 ng/mL |

A significant limitation of RIA is the potential for cross-reactivity of the antibodies with other structurally similar steroids, which can lead to falsely elevated results, particularly in newborns.[16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for 17-OHP measurement due to its high specificity and sensitivity.[17][18]

Experimental Protocol: LC-MS/MS for 17-OHP

-

Sample Preparation:

-

An internal standard (typically a stable isotope-labeled version of 17-OHP, e.g., ¹³C₃-17-OHP or d₈-17-OHP) is added to the serum or plasma sample.

-

The steroids are extracted from the sample matrix using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.

-

The extract is evaporated to dryness and reconstituted in a solvent compatible with the LC system.

-

-

Liquid Chromatography (LC):

-

The reconstituted extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A reversed-phase column (e.g., C18) is typically used to separate 17-OHP from other steroids and matrix components based on their hydrophobicity.

-

A gradient elution with a mobile phase consisting of an aqueous solvent and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).

-

The 17-OHP molecules are ionized.

-

In the first quadrupole (Q1), the precursor ion corresponding to the mass-to-charge ratio (m/z) of 17-OHP is selected.

-

The precursor ion is fragmented in the collision cell (Q2).

-

In the third quadrupole (Q3), specific product ions are selected and detected.

-

The transition from the precursor ion to the product ion is highly specific for 17-OHP.

-

-

Quantification: The concentration of 17-OHP is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve generated from standards of known concentrations.

LC-MS/MS Analysis Workflow for 17-OHP

Quantitative Data: LC-MS/MS Performance

| Parameter | Typical Value |

| Intra-assay CV | < 5% |

| Inter-assay CV | < 8% |

| Lower Limit of Quantification (LLOQ) | ~0.1-0.2 ng/mL |

Receptor Binding and Biological Activity

17-OHP itself has weak biological activity compared to other steroid hormones. Its primary significance lies in its role as a precursor. However, it does exhibit some affinity for steroid receptors.

| Receptor | Relative Binding Affinity of 17-OHP (compared to primary ligand) |

| Progesterone Receptor (PR) | ~1% of progesterone |

| Glucocorticoid Receptor (GR) | Very low |

| Mineralocorticoid Receptor (MR) | Can act as an antagonist |

The antagonistic effect of high levels of 17-OHP on the mineralocorticoid receptor may contribute to the salt-wasting phenotype seen in some forms of CAH.[19]

Conclusion

From its initial identification as a chemical entity within the complex milieu of the adrenal cortex to its central role in modern newborn screening and endocrine diagnostics, the journey of 17-alpha-hydroxyprogesterone exemplifies the progression of scientific discovery. Its story is one of advancing analytical techniques, from the broad strokes of early bioassays to the fine-tuned precision of mass spectrometry, each step revealing more about its intricate role in human health and disease. For researchers, scientists, and drug development professionals, a deep understanding of the discovery, history, and core scientific principles of 17-OHP remains fundamental to innovation in endocrinology and related fields.

References

- 1. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 2. Tadeusz Reichstein: from description of coffee aroma to discoveries of cortisone and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tadeusz Reichstein (1897-1996): a cofounder of modern steroid treatment in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone - Google Patents [patents.google.com]

- 5. CN105801651A - Method for synthesizing 17alpha-hydroxyprogesterone - Google Patents [patents.google.com]

- 6. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]

- 7. CYP17A1 - Wikipedia [en.wikipedia.org]

- 8. Human Cytochrome P450 21A2, the Major Steroid 21-Hydroxylase: STRUCTURE OF THE ENZYME·PROGESTERONE SUBSTRATE COMPLEX AND RATE-LIMITING C–H BOND CLEAVAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Congenital Adrenal Hyperplasia: Diagnosis and Emergency Treatment - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical, Biochemical and Molecular Characteristics of Congenital Adrenal Hyperplasia Due to 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Newborn Screening for congenital adrenal hyperplasia [caresfoundation.org]

- 13. Screening for Congenital Adrenal Hyperplasia | NYU Langone Health [nyulangone.org]

- 14. mjpath.org.my [mjpath.org.my]

- 15. karger.com [karger.com]

- 16. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. karger.com [karger.com]

The Pivotal Role of 17-Hydroxyprogesterone in Congenital Adrenal Hyperplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency. In this and other forms of CAH, the steroid precursor 17-hydroxyprogesterone (17-OHP) accumulates, serving as a critical biomarker for diagnosis, management, and treatment monitoring. This technical guide provides an in-depth exploration of the role of 17-OHP in CAH, including its biochemical significance, detailed analytical methodologies for its quantification, and its clinical utility in screening, diagnosis, and therapeutic monitoring.

Biochemical Significance of 17-Hydroxyprogesterone in Steroidogenesis

17-Hydroxyprogesterone is a crucial intermediate in the adrenal steroidogenic pathway, derived from cholesterol through a series of enzymatic conversions. It stands at a metabolic crossroads, serving as a precursor for the synthesis of cortisol and androgens.[1] In a healthy individual, 17-OHP is efficiently converted to 11-deoxycortisol by the enzyme 21-hydroxylase, a key step in the glucocorticoid pathway leading to cortisol production.[2]

In individuals with CAH due to 21-hydroxylase deficiency, this conversion is impaired. The resulting blockage leads to a significant accumulation of 17-OHP in the adrenal glands and consequently in the bloodstream.[2][3] This buildup of 17-OHP is shunted towards the androgen synthesis pathway, leading to an overproduction of androgens such as androstenedione and testosterone.[1] This androgen excess is responsible for the virilization observed in classic CAH.

The degree of enzymatic deficiency dictates the clinical presentation of CAH, which is broadly categorized into classic (severe) and non-classic (milder) forms. The classic form is further divided into salt-wasting and simple virilizing types, both of which are associated with markedly elevated 17-OHP levels.[3] The non-classic form presents with a less severe enzymatic defect and consequently, more moderately elevated 17-OHP concentrations.

Quantitative Data on 17-OHP Levels

The quantification of 17-OHP is fundamental to the diagnosis and management of CAH. The following tables summarize typical 17-OHP levels across different populations and clinical scenarios. It is important to note that values can vary between laboratories and methodologies.

Table 1: Reference Ranges for Basal 17-OHP Levels

| Population | Typical Range (ng/dL) | Typical Range (nmol/L) |

| Newborns (>24 hours old) | < 400 - 630[4][5] | < 12.1 - 19.1[4] |

| Prepubertal Children | < 100 - 110[4][5] | ~3.0[4] |

| Adults | < 200 - 220[4][5] | < 6.1[4] |

| Adult Females (Follicular Phase) | < 80[2] | < 2.4 |

| Adult Females (Luteal Phase) | < 285[2] | < 8.6 |

| Postmenopausal Females | < 51[2] | < 1.5 |

Conversion factor: ng/dL to nmol/L ≈ multiply by 0.0303

Table 2: 17-OHP Levels in Congenital Adrenal Hyperplasia

| Condition | Basal 17-OHP (ng/dL) | Post-ACTH Stimulation 17-OHP (ng/dL) |

| Classic CAH (untreated) | > 2,000 - 80,000[6][7] | Markedly elevated (>10,000)[8] |

| Non-classic CAH (untreated) | > 200 (often 2,000 - 10,000)[4][7] | 1,000 - 10,000[8] |

| Heterozygous Carriers (unaffected) | Often normal, can be slightly elevated | < 1,666[8] |

Table 3: Target 17-OHP Levels for Treatment Monitoring in CAH

| Monitoring Goal | Target Range (ng/dL) | Target Range (nmol/L) |

| General Treatment Goal | < 1,000[9] | < 30.3 |

| Morning (pre-medication) | < 600[9] | < 18.2 |

| Daytime | < 200[9] | < 6.1 |

| Alternative Recommended Range | 400 - 1,200[10] | 12 - 36[10][11] |

Experimental Protocols

Accurate measurement of 17-OHP is critical. The following sections outline the principles and general procedures for the most common analytical methods.

Immunoassay for 17-OHP

Immunoassays, including radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are widely used for 17-OHP screening and measurement due to their high throughput and relatively low cost.

Principle: These are competitive assays where unlabeled 17-OHP in a patient's sample competes with a labeled (e.g., radioactive or enzyme-linked) 17-OHP for a limited number of binding sites on a specific anti-17-OHP antibody. The amount of labeled 17-OHP bound to the antibody is inversely proportional to the concentration of 17-OHP in the sample.

General Protocol (ELISA):

-

Sample Preparation: Serum or plasma is the typical matrix. For newborn screening, dried blood spots are used.

-

Assay Procedure:

-

Pipette calibrators, controls, and patient samples into microplate wells coated with anti-17-OHP antibodies.

-

Add a fixed amount of enzyme-conjugated 17-OHP to each well.

-

Incubate to allow for competitive binding.

-

Wash the wells to remove unbound components.

-

Add a chromogenic substrate. The enzyme bound to the antibody will convert the substrate, producing a color change.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance of the calibrators against their known concentrations. The 17-OHP concentration in patient samples is then interpolated from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for 17-OHP measurement due to its high specificity and sensitivity, which minimizes the cross-reactivity issues sometimes seen with immunoassays, particularly in neonates.

Principle: This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

General Protocol:

-

Sample Preparation:

-

An internal standard (typically a stable isotope-labeled 17-OHP, such as d8-17-OHP) is added to the serum or plasma sample.

-

The sample undergoes an extraction step (e.g., liquid-liquid or solid-phase extraction) to remove interfering substances.

-

The extract is evaporated and reconstituted in a solvent suitable for injection into the LC system.

-

-

LC Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase column (e.g., C18) is commonly used to separate 17-OHP from other steroids based on their physicochemical properties.

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

In the ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), 17-OHP and the internal standard are ionized.

-

The first quadrupole (Q1) selects the precursor ion of 17-OHP (and its internal standard).

-

These precursor ions are fragmented in the collision cell (Q2).

-

The second quadrupole (Q3) selects specific product ions for detection.

-

-

Data Analysis: The concentration of 17-OHP is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

ACTH Stimulation Test

The ACTH stimulation test is a dynamic test used to assess adrenal function and is particularly useful for diagnosing non-classic CAH, where basal 17-OHP levels may be equivocal.[12]

Principle: The test measures the adrenal gland's response to an injection of synthetic ACTH (cosyntropin). In individuals with 21-hydroxylase deficiency, the adrenal glands will produce a supraphysiological amount of 17-OHP in response to ACTH stimulation.

Protocol (Standard High-Dose Test):

-

Patient Preparation: The test is ideally performed in the morning. Fasting may be required.[12] Glucocorticoid medications should be discontinued for at least 24 hours prior to the test.[12]

-

Procedure:

-

Interpretation: A significantly elevated 17-OHP level (typically >1,000-1,500 ng/dL) 60 minutes after ACTH administration is diagnostic of non-classic CAH.[13]

Visualization of Pathways and Workflows

Steroidogenesis Pathway and the Role of 17-OHP

References

- 1. toplinemd.com [toplinemd.com]

- 2. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 3. scielo.br [scielo.br]

- 4. 17-OH progesterone Information | Mount Sinai - New York [mountsinai.org]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. droracle.ai [droracle.ai]

- 7. Congenital adrenal hyperplasia: an update in children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apem :: Annals of Pediatric Endocrinology & Metabolism [e-apem.org]

- 9. monitor congenital adrenal hyperplasia of children [caresfoundation.org]

- 10. Approach to the Adult with Congenital Adrenal Hyperplasia due to 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of therapy monitoring in the International Congenital Adrenal Hyperplasia Registry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Sensitivity, specificity, and predictive value of baseline 17-hydroxyprogesterone levels in the diagnosis of nonclassic congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Archives of Endocrinology and Metabolism [aem-sbem.com]

An In-depth Technical Guide to the Downstream Metabolites of 17-Hydroxypregn-4-en-3-one

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

17α-hydroxyprogesterone (17-OHP), systematically named 17-Hydroxypregn-4-en-3-one, is a pivotal endogenous steroid intermediate. Situated at a critical juncture in the steroidogenic pathway, its metabolic fate dictates the production of essential glucocorticoids and androgens. Understanding the downstream metabolites of 17-OHP is fundamental for diagnosing and managing various endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH), and for the development of therapeutics targeting steroid synthesis. This guide provides a comprehensive overview of the primary metabolic pathways originating from 17-OHP, quantitative data on enzyme kinetics and physiological concentrations, detailed experimental protocols for metabolite analysis, and visual diagrams to elucidate these complex processes.

Metabolic Pathways of 17α-Hydroxyprogesterone

17-OHP serves as the primary substrate for two major enzymatic pathways that lead to the synthesis of glucocorticoids and androgens. The activity of specific cytochrome P450 enzymes determines the direction of metabolism.

Glucocorticoid Synthesis Pathway

The principal route for 17-OHP metabolism leads to the production of cortisol, the body's primary glucocorticoid. This pathway involves two sequential hydroxylation steps:

-

21-Hydroxylation: The enzyme Steroid 21-hydroxylase (CYP21A2) introduces a hydroxyl group at the C21 position of 17-OHP. This reaction converts 17-OHP into 11-deoxycortisol . A deficiency in CYP21A2 is the most common cause of CAH, leading to a buildup of 17-OHP and its diversion towards the androgen pathway.[1][2][3][4]

-

11β-Hydroxylation: Subsequently, the enzyme 11β-hydroxylase (CYP11B1) acts on 11-deoxycortisol to produce cortisol (hydrocortisone) .

Androgen Synthesis Pathway

Alternatively, 17-OHP can be converted into androgens through the action of a single enzyme with dual activities:

-

17,20-Lyase Activity: The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) , which also catalyzes the formation of 17-OHP from progesterone, possesses a second function. Its 17,20-lyase activity cleaves the side chain of 17-OHP, yielding the 19-carbon steroid androstenedione .[5][6] Androstenedione is a precursor to more potent androgens like testosterone.

The following diagram illustrates the central metabolic crossroads for 17-OHP.

Quantitative Data

Quantitative analysis of 17-OHP and its metabolites is crucial for clinical diagnosis and research. This includes measuring circulating hormone levels and determining the kinetic properties of the enzymes involved in their synthesis.

Enzyme Kinetics

The efficiency of 17-OHP conversion is determined by the kinetic parameters of the metabolizing enzymes. The table below presents the steady-state kinetic parameters for the 21-hydroxylation of 17-OHP by human CYP21A2.

| Substrate | Enzyme | Km (µM) | kcat (min-1) | kcat/Km (min-1 µM-1) |

| 17α-OH-progesterone | Human P450 21A2 | 0.43 ± 0.05 | 16.5 ± 0.6 | 38.4 |

Table 1: Steady-state kinetic parameters for 21-hydroxylation of 17α-hydroxyprogesterone by purified human P450 21A2. Data derived from non-linear fits to the Michaelis-Menten equation.[1]

Physiological Concentrations

Serum concentrations of 17-OHP are widely used to diagnose 21-hydroxylase deficiency. Basal levels vary significantly with age and, in females, with the menstrual cycle.

| Population Group | Serum 17-OHP Concentration (ng/dL) | Serum 17-OHP Concentration (nmol/L) |

| Newborns (>24 hours old) | < 400 - 630 | < 12.12 - 19.09 |

| Prepubertal Children | < 100 - 110 | < 3.03 - 3.33 |

| Adult Males | < 200 - 220 | < 6.06 - 6.67 |

| Adult Females (Follicular) | 23 - 202 | 0.7 - 6.12 |

| Adult Females (Luteal) | 139 - 431 | 4.21 - 13.06 |

| Postmenopausal Females | ≤ 45 | ≤ 1.36 |

| Classic CAH (Infants) | 2,000 - 40,000+ | 60.6 - 1212+ |

Table 2: Reference ranges for serum 17α-hydroxyprogesterone concentrations.[7][8][9][10] Values can vary based on the analytical method used (e.g., LC-MS/MS vs. immunoassay).[3][4] In cases of suspected CAH with borderline results (200-1000 ng/dL), an ACTH stimulation test is recommended.[3]

Experimental Protocols

The accurate quantification of 17-OHP and its downstream metabolites relies on robust and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid profiling.[2][11][12] Additionally, in vitro metabolism assays using subcellular fractions like liver microsomes are essential for studying enzyme activity and drug-steroid interactions.

Protocol: Quantification of Steroids in Serum by LC-MS/MS

This protocol provides a general framework for the simultaneous measurement of 17-OHP, 11-deoxycortisol, cortisol, and androstenedione in a serum sample.

1. Sample Preparation (Extraction):

- Pipette 50-100 µL of serum into a clean microcentrifuge tube.

- Add an internal standard solution containing deuterated analogues of the target steroids (e.g., d8-17-OHP) to correct for extraction loss and matrix effects.[13]

- Protein Precipitation: Add 2 volumes of ice-cold acetonitrile to precipitate serum proteins. Vortex vigorously for 30-60 seconds.[14]

- Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.

- Liquid-Liquid Extraction (Optional, for increased purity): Transfer the supernatant to a new tube. Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge to separate the phases. Collect the organic phase containing the steroids.

- Evaporate the solvent to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water).[11]

2. Chromatographic Separation:

- Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18 or PFP).[11][15]

- Use a gradient elution with two mobile phases. For example:

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

- Develop a gradient program that provides baseline separation of the target steroids and separates them from isobaric interferences.

3. Mass Spectrometric Detection:

- Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source, typically operating in positive ion mode.[13][14]

- Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

- For each analyte and internal standard, optimize at least two precursor-to-product ion transitions for maximum specificity and sensitivity. For 17-OHP, a common transition is m/z 331 -> 109.[13]

- Construct a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.

The following diagram outlines the general workflow for this analytical procedure.

Protocol: In Vitro Metabolism Assay Using Liver Microsomes

This protocol is used to determine the metabolic stability of a compound or to characterize the activity of P450 enzymes, such as CYP21A2, on a substrate like 17-OHP.

1. Reagents and Preparation:

- Biological Material: Pooled human liver microsomes. Store at -80°C until use.[16][17]

- Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

- Substrate: 17-OHP dissolved in a suitable solvent (e.g., DMSO) to make a stock solution.

- Cofactor Solution (NADPH Regenerating System): A solution containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl₂ in buffer. This system continuously generates the NADPH required by P450 enzymes.[18]

2. Incubation Procedure:

- Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 0.5-1.0 mg/mL protein) in cold phosphate buffer.

- In a microcentrifuge tube, combine the buffer, microsomal suspension, and 17-OHP substrate. The final substrate concentration should be chosen based on the desired experimental conditions (e.g., near the Km for kinetic studies).

- Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

- Initiate the metabolic reaction by adding the NADPH regenerating system.[17][18]

- Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes). For initial rate conditions, substrate consumption should be kept below 15-20%.[17]

3. Reaction Termination and Analysis:

- Stop the reaction at each time point by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[16] This simultaneously halts enzymatic activity and precipitates the microsomal proteins.

- Vortex the samples and centrifuge at high speed to pellet the protein.

- Transfer the supernatant to a new tube or an HPLC vial.

- Analyze the samples for the disappearance of the parent compound (17-OHP) and the formation of metabolites (e.g., 11-deoxycortisol) using a validated LC-MS/MS method as described in Protocol 3.1.

Conclusion

17α-hydroxyprogesterone is a critical branch-point steroid whose metabolism is tightly regulated by the enzymatic activities of CYP21A2 and CYP17A1. The downstream products, cortisol and androstenedione, are essential for glucocorticoid function and sexual development, respectively. The quantitative measurement of these metabolites, primarily through LC-MS/MS, remains the cornerstone for diagnosing enzymatic deficiencies like CAH. Furthermore, in vitro experimental systems are indispensable tools for researchers and drug development professionals to probe the intricacies of steroidogenesis and to evaluate the potential for new chemical entities to interfere with these vital metabolic pathways.

References

- 1. Human Cytochrome P450 21A2, the Major Steroid 21-Hydroxylase: STRUCTURE OF THE ENZYME·PROGESTERONE SUBSTRATE COMPLEX AND RATE-LIMITING C–H BOND CLEAVAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in biochemical and molecular analysis of congenital adrenal hyperplasia due to 21-hydroxylase deficiency [e-apem.org]

- 3. jcrpe.org [jcrpe.org]

- 4. 21-Hydroxylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | An Asian case of combined 17α-hydroxylase/17,20-lyase deficiency due to homozygous p.R96Q mutation: A case report and review of the literature [frontiersin.org]

- 7. mountsinai.org [mountsinai.org]

- 8. What Does the 17-OH Progesterone Test Detect? [webmd.com]

- 9. Pathology [thepathologycentre.org]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromsystems.com [chromsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. meridian.allenpress.com [meridian.allenpress.com]

- 15. Metabolism of 17α-Hydroxyprogesterone Caproate, an Agent for Preventing Preterm Birth, by Fetal Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mercell.com [mercell.com]

- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Metabolism of 17α-hydroxyprogesterone caproate by hepatic and placental microsomes of human and baboons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 17-Hydroxypregn-4-en-3-one by LC-MS/MS

References

- 1. documents.thermofisher.cn [documents.thermofisher.cn]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 17-OH Progesterone, LC/MS » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]

- 6. waters.com [waters.com]

- 7. mdpi.com [mdpi.com]

Application Note and Protocol: Quantification of 17-Hydroxypregn-4-en-3-one in Human Serum using a Competitive ELISA Kit

Audience: This document is intended for researchers, scientists, and drug development professionals familiar with enzyme-linked immunosorbent assay (ELISA) techniques.

Introduction

17α-Hydroxyprogesterone (17-OHP), also known as 17-Hydroxypregn-4-en-3-one, is a crucial endogenous steroid hormone. It is produced during the biosynthesis of glucocorticoids and sex steroids. As a precursor to cortisol, its levels are monitored to diagnose and manage various adrenal and gonadal disorders, including congenital adrenal hyperplasia (CAH). This document provides a detailed protocol for the quantitative determination of 17-OHP in human serum samples using a competitive ELISA method. The assay is based on the principle of competitive binding between 17-OHP in the sample and a fixed amount of labeled 17-OHP for a limited number of antibody binding sites.

Assay Principle

The this compound ELISA kit is a competitive immunoassay. The microtiter plate is pre-coated with a donkey anti-sheep IgG antibody.[1] An antibody specific for 17-OHP, a 17-OHP-peroxidase conjugate, and the standards or samples are added to the wells. During incubation, the 17-OHP in the sample competes with the 17-OHP-peroxidase conjugate for binding to the limited amount of anti-17-OHP antibody. The antibody-antigen complex is then captured by the antibody coated on the plate. After a washing step to remove unbound components, a substrate solution is added. The color development is inversely proportional to the concentration of 17-OHP in the sample. A stop solution is added to terminate the reaction, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of 17-OHP in the unknown samples.

Materials and Reagents

-

This compound ELISA Kit (containing microtiter plate, standards, antibody, conjugate, wash buffer concentrate, substrate, and stop solution)

-

Deionized or distilled water

-

Pipettes and pipette tips

-

Microplate reader capable of measuring absorbance at 450 nm

-

Serum separator tubes

-

Centrifuge

-

Vortex mixer

-

Dry ice/ethanol bath (if extraction is performed)

-

SpeedVac or nitrogen evaporator (if extraction is performed)

-

Diethyl ether or ethyl acetate (for optional extraction)

Experimental Protocol

1. Sample Collection and Preparation

Proper sample collection and handling are critical for accurate results.

-

Serum Collection: Collect whole blood in a serum separator tube. Allow the blood to clot for at least two hours at room temperature or overnight at 4°C.[2][3]

-

Centrifugation: Centrifuge the clotted blood at approximately 1,000 x g for 20 minutes.[2][4]

-

Aliquoting and Storage: Carefully aspirate the serum and transfer it to clean tubes. It is recommended to assay freshly prepared serum immediately.[2] Alternatively, serum samples can be aliquoted and stored at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[2][3][4]

-

Serum Extraction (if required by the specific kit): For some kits, an extraction step is necessary to improve sensitivity and remove interfering substances. a. Add diethyl ether or ethyl acetate to the serum sample at a 5:1 (v/v) ratio.[5] b. Vortex the mixture for 2 minutes and then allow the layers to separate for 5 minutes.[5] c. Freeze the sample in a dry ice/ethanol bath and carefully pipette the solvent layer into a new tube.[5] d. Repeat the extraction for maximum efficiency and pool the solvent extracts.[5] e. Evaporate the pooled solvent to dryness using a SpeedVac or a gentle stream of nitrogen.[5] f. Reconstitute the dried extract in a minimum of 125 µL of Assay Buffer to allow for duplicate measurements.[5]

2. Reagent Preparation

-

Bring all reagents to room temperature (18-25°C) before use. [2]

-

Wash Buffer: Dilute the concentrated Wash Buffer (typically 20X or 25X) with deionized or distilled water to prepare 1X Wash Buffer.[3][5] Store the diluted buffer at 4°C.

-

Standards: Reconstitute the lyophilized standard with the provided Standard Diluent to create a stock solution.[2][3] Allow it to sit for at least 10-15 minutes with gentle mixing to ensure complete dissolution.[2][3] Prepare a serial dilution of the stock solution using the Standard Diluent to create the standard curve points. Use the prepared standards within 2 hours of preparation.[5]

3. Assay Procedure

-

Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.

-

Add 50 µL of each standard and sample into the appropriate wells of the microtiter plate.[5]

-

Add 25 µL of 17-Hydroxyprogesterone Conjugate to each well.[5]

-

Add 25 µL of 17-Hydroxyprogesterone Antibody to each well, except for the non-specific binding (NSB) wells.[5]

-

Gently tap the side of the plate to mix. Cover the plate with a plate sealer and incubate for 1 hour at room temperature, preferably with shaking.[1][5]

-

Aspirate the solution from each well and wash the wells 4 times with 300 µL of 1X Wash Buffer per well.[5] After the last wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.

-

Add 100 µL of TMB Substrate to each well.[5] The solution will begin to turn blue.

-

Incubate the plate for 30 minutes at room temperature in the dark without shaking.[5]

-

Add 50 µL of Stop Solution to each well.[5] The color in the wells will change from blue to yellow. Gently tap the plate to ensure thorough mixing.

-

Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.[5]

Data Presentation

The concentration of 17-OHP in the samples is determined by creating a standard curve. The absorbance values are typically inversely proportional to the concentration of 17-OHP.

Table 1: Example Standard Curve Data

| Standard Concentration (pg/mL) | Absorbance at 450 nm (Mean) |

| 0 | 1.850 |

| 24.69 | 1.520 |

| 74.07 | 1.180 |

| 222.2 | 0.750 |

| 666.7 | 0.420 |

| 2000 | 0.210 |

| 6000 | 0.100 |

Table 2: Example Sample Data

| Sample ID | Absorbance at 450 nm (Mean) | Calculated Concentration (pg/mL) |

| Serum 1 | 0.950 | |

| Serum 2 | 0.620 | |

| Serum 3 | 1.350 |

Note: The calculated concentration is determined by interpolating the sample's mean absorbance value from the standard curve.

Visualizations

References

Application Notes and Protocols for Cell-Based Assay of 17-Hydroxypregn-4-en-3-one Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-Hydroxypregn-4-en-3-one, also known as 17α-hydroxyprogesterone (17α-OHP), is an endogenous steroid hormone that serves as a key intermediate in the biosynthesis of corticosteroids and androgens.[1][2] It also exhibits weak agonist activity at the progesterone receptor (PR) and very low partial agonist activity at the glucocorticoid receptor (GR).[1] Additionally, it acts as an antagonist to the mineralocorticoid receptor (MR).[1] Understanding the biological activity of 17α-OHP and its analogs is crucial for research in endocrinology, reproductive biology, and for the development of therapeutic agents targeting steroid hormone signaling pathways.

This document provides a detailed protocol for a cell-based reporter gene assay to quantify the agonist activity of this compound on the human progesterone receptor. The assay utilizes a human breast cancer cell line, T47D, which endogenously expresses high levels of the progesterone receptor, making it a suitable model for studying progestin-specific effects.[3] The protocol is based on a luciferase reporter system, a widely used and sensitive method for measuring receptor-mediated gene transcription.[4][5][6][7]

Principle of the Assay

The assay principle relies on the activation of the progesterone receptor by a ligand, such as this compound. Upon binding to the ligand, the progesterone receptor translocates to the nucleus, binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter region of a reporter gene, and drives the expression of a reporter protein, in this case, firefly luciferase.[8] The amount of light produced by the luciferase reaction is directly proportional to the level of progesterone receptor activation and can be measured using a luminometer.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| T47D Human Breast Cancer Cell Line | ATCC | HTB-133 |

| DMEM, high glucose, pyruvate | Thermo Fisher Scientific | 11995065 |

| Fetal Bovine Serum (FBS), Charcoal Stripped | Thermo Fisher Scientific | 12676029 |

| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |

| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |

| pGL4.36[luc2P/MMTV/Hygro] Vector | Promega | E1350 |

| FuGENE® HD Transfection Reagent | Promega | E2311 |

| This compound | Sigma-Aldrich | H3135 |

| Progesterone (Positive Control) | Sigma-Aldrich | P0130 |

| RU-486 (Mifepristone) (Antagonist Control) | Sigma-Aldrich | M8046 |

| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |

| ONE-Glo™ Luciferase Assay System | Promega | E6110 |

| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |

Experimental Protocols

Cell Culture and Maintenance

-

Culture T47D cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin. Charcoal-stripped FBS is used to minimize the background effects of endogenous hormones.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency.

Transient Transfection of Reporter Plasmid

-

The day before transfection, seed T47D cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.

-

On the day of transfection, prepare the transfection complexes. For each well, mix 0.1 µg of the pGL4.36[luc2P/MMTV/Hygro] vector with 0.3 µL of FuGENE® HD Transfection Reagent in 10 µL of serum-free DMEM.

-

Incubate the mixture at room temperature for 15 minutes.

-

Add the 10 µL of the transfection complex to each well containing the cells.

-

Incubate the cells for 24 hours before proceeding with the compound treatment.

Compound Preparation and Treatment

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).

-

Prepare a 10 mM stock solution of Progesterone (positive control) and RU-486 (antagonist control) in DMSO. Prepare working solutions in serum-free DMEM.

-

After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO, final concentration ≤ 0.1%).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Luciferase Assay

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.

-

Prepare the ONE-Glo™ Luciferase Assay Reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared reagent to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 2-3 minutes.

-

Measure the luminescence using a plate-reading luminometer.

Data Presentation

The quantitative data from the assay should be summarized in a clear and structured table to allow for easy comparison of the activity of this compound with the positive control. The results should be presented as Relative Light Units (RLU) and can also be normalized to the vehicle control.

Table 1: Dose-Response of this compound on Progesterone Receptor Activation

| Concentration (M) | This compound (RLU) | Progesterone (RLU) |

| 1.00E-12 | 1150 | 1250 |

| 1.00E-11 | 1300 | 1800 |

| 1.00E-10 | 2500 | 5500 |

| 1.00E-09 | 8000 | 25000 |

| 1.00E-08 | 20000 | 60000 |

| 1.00E-07 | 45000 | 85000 |

| 1.00E-06 | 60000 | 95000 |

| 1.00E-05 | 62000 | 98000 |

| Vehicle Control | 1000 | 1000 |

From this data, a dose-response curve can be generated to determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response).

Mandatory Visualizations

Signaling Pathway of Progesterone Receptor Activation

Caption: Progesterone receptor signaling pathway.

Experimental Workflow for the Cell-Based Assay

Caption: Experimental workflow for the cell-based assay.

Logical Relationship for Data Analysis

Caption: Logical workflow for data analysis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Progesterone Receptor Response Element (PRRE) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Progesterone receptor - Wikipedia [en.wikipedia.org]

Application Note: Solid-Phase Extraction of 17-Hydroxypregn-4-en-3-one from Tissue

Abstract

This application note provides a detailed protocol for the extraction and purification of 17-Hydroxypregn-4-en-3-one, a crucial steroid hormone, from tissue samples using solid-phase extraction (SPE). The described methodology is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this analyte in complex biological matrices. The protocol outlines tissue homogenization, SPE using a reversed-phase C18 cartridge, and subsequent sample processing for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound, also known as 17α-hydroxyprogesterone, is a C21 steroid hormone produced during the synthesis of glucocorticoids and sex steroids. Its quantification in tissue is essential for various research areas, including endocrinology, reproductive biology, and pharmacology. The complex nature of tissue matrices, which are rich in lipids and proteins, presents a significant challenge for accurate analysis.[1] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers superior recovery and removal of interfering compounds compared to traditional liquid-liquid extraction methods.[2] This protocol details a comprehensive workflow for the selective extraction of this compound from tissue, ensuring a clean sample suitable for sensitive downstream analysis.

Experimental Protocol

This protocol is a synthesized methodology based on established principles of steroid extraction from biological tissues.

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) solution (e.g., deuterated this compound)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Water (deionized or Milli-Q)

-

Formic acid

-

Ammonium hydroxide

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

Homogenizer (e.g., bead beater, rotor-stator)

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Analytical balance

-

pH meter

Tissue Sample Preparation and Homogenization

-

Accurately weigh approximately 100-200 mg of frozen tissue.

-

Thaw the tissue on ice.

-

Add the tissue to a homogenization tube containing ceramic beads and 1 mL of ice-cold methanol or a suitable buffer.

-

Spike the sample with an appropriate amount of internal standard.

-

Homogenize the tissue until a uniform consistency is achieved.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant for SPE.

Solid-Phase Extraction (SPE)

The following steps should be performed using a vacuum manifold.